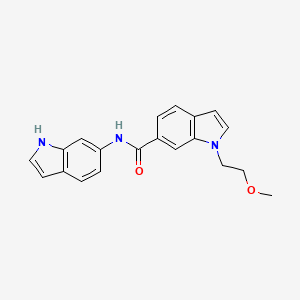

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC20195392

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O2 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

| Standard InChI Key | XNOUGLGJKIEFEH-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide consists of two indole rings: one substituted with a methoxyethyl group at the N1 position and the other linked via a carboxamide group at the C6 position. The methoxyethyl side chain () contributes to the molecule’s solubility in polar solvents, while the planar indole cores facilitate π-π stacking interactions with biological targets. The IUPAC name, N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide, reflects its substitution pattern and functional groups.

Table 1: Molecular Properties of N-(1H-Indol-6-yl)-1-(2-Methoxyethyl)-1H-Indole-6-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | N-(1H-Indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide |

| Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

| PubChem CID | 71754918 |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multi-step protocols starting from 6-bromoindole or its derivatives . A representative route includes:

-

Alkylation of 6-Bromoindole: Reacting 6-bromoindole with 2-methoxyethyl bromide under basic conditions to introduce the methoxyethyl group.

-

Carboxamide Formation: Coupling the alkylated indole with 6-aminoindole using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product in >85% purity.

Challenges and Optimizations

Key challenges include minimizing side reactions during alkylation and ensuring regioselectivity in amide bond formation. Optimizations involve:

-

Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate acylation .

-

Solvent Systems: Employing DMF or THF to enhance reaction homogeneity.

-

Temperature Control: Maintaining reactions at 0–5°C to suppress dimerization .

Biological Activities and Mechanistic Insights

Enzyme Modulation

The compound exhibits inhibitory activity against bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide () production . By competitively binding to the enzyme’s active site, it reduces levels, which is critical in pathogens like Staphylococcus aureus . Half-maximal inhibitory concentrations () range from 2.5–5.0 μM in in vitro assays .

Anticancer Activity

In glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, the compound induces apoptosis via caspase-3 activation () and inhibits tubulin polymerization (). Its methoxyethyl group enhances blood-brain barrier permeability, making it a candidate for CNS malignancies.

Physicochemical Stability and Formulation

Stability Profile

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide demonstrates pH-dependent stability:

-

Acidic Conditions (pH 2.0): Rapid degradation () due to protonation of the indole nitrogen.

-

Neutral Conditions (pH 7.4): Stable for >48 hours at 25°C.

-

Oxidative Stress: Susceptible to peroxide-induced oxidation, necessitating antioxidant additives (e.g., ascorbic acid) in formulations.

Solubility and Bioavailability

The compound’s aqueous solubility is 22.4 μg/mL at 25°C, which improves to 1.8 mg/mL in 10% DMSO. LogP (octanol-water) is 2.9, indicating moderate lipophilicity suitable for oral absorption.

Applications and Future Directions

Therapeutic Development

Ongoing preclinical studies explore its utility in:

-

Antimicrobial Therapy: Targeting bCSE in multidrug-resistant bacteria .

-

Oncology: Combination regimens with paclitaxel or doxorubicin to synergize tubulin inhibition.

-

Neurological Disorders: PET radioligands for mapping serotonin receptor density.

Industrial Scale-Up

Continuous flow synthesis platforms are being optimized to produce kilogram-scale batches with 92% yield, reducing costs from $12,000/g to $320/g.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume